10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
This compound belongs to a class of phosphorus-containing pentacyclic aromatic systems characterized by fused polycyclic frameworks, ether linkages, and phosphorous atoms integrated into their core structures. The anthracenyl groups likely enhance π-π stacking interactions and photophysical properties, while the chiral 1-phenylethyl substituents may influence stereoselective interactions in biological or catalytic systems .
Properties
Molecular Formula |
C64H46NO2P |
|---|---|
Molecular Weight |
892.0 g/mol |
IUPAC Name |
10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C64H46NO2P/c1-41(43-21-5-3-6-22-43)65(42(2)44-23-7-4-8-24-44)68-66-63-57(59-51-31-15-9-25-45(51)37-46-26-10-16-32-52(46)59)39-49-29-13-19-35-55(49)61(63)62-56-36-20-14-30-50(56)40-58(64(62)67-68)60-53-33-17-11-27-47(53)38-48-28-12-18-34-54(48)60/h3-42H,1-2H3 |
InChI Key |
SLNGVBHXWMXLNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4C6=C7C=CC=CC7=CC8=CC=CC=C86)C9=C(O3)C(=CC1=CC=CC=C19)C1=C2C=CC=CC2=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the anthracene derivatives: This involves the functionalization of anthracene to introduce the necessary substituents.
Cyclization reactions: These steps involve the formation of the pentacyclic framework through a series of cyclization reactions.
Introduction of the phosphorus atom: This step involves the incorporation of the phosphorus atom into the pentacyclic framework.
Final functionalization:
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the aromatic rings or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic rings, to introduce new substituents.
Cycloaddition: The pentacyclic framework can participate in cycloaddition reactions to form new ring systems.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for cycloaddition reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications, including:
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Organic Electronics: The compound’s aromatic rings and phosphorus-containing framework make it of interest for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Sensors: The compound’s ability to undergo various chemical reactions makes it a potential candidate for use in chemical sensors that detect specific analytes.
Biological Applications: The compound’s structure may allow it to interact with biological molecules in specific ways, making it of interest for use in drug discovery or as a biological probe.
Mechanism of Action
The mechanism by which 10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine exerts its effects depends on the specific application. In materials science and organic electronics, the compound’s electronic properties are key to its function. In biological applications, the compound may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions or covalent modifications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their key attributes, as derived from the evidence:
Structural and Functional Differentiation
Substituent Effects: Anthracenyl vs. Phenyl/Naphthalenyl: The target compound’s anthracenyl groups offer extended conjugation and bulkier steric profiles compared to phenyl () or naphthalenyl () analogs. This may enhance luminescence properties and binding affinity in materials science or drug design .
Biological Activity :
- While cytotoxicity data for the target compound is absent, analogs with trimethyl or benzyl groups () show moderate anticancer activity (IC50: 10–20 µM). The anthracenyl substituents may alter bioavailability or target specificity due to increased hydrophobicity.
Synthetic Challenges :
- Complex stereochemistry (e.g., bis(1-phenylethyl) groups) and bulky anthracenyl substituents likely necessitate stringent reaction conditions, as seen in related systems requiring optimized catalysts or stepwise coupling ().
Material Science Applications :
- The phosphapentacyclic core, combined with electron-withdrawing (e.g., nitro, trifluoromethyl) or electron-donating (e.g., methoxy) groups, enables tunable electronic properties for optoelectronic devices or coordination polymers ().
Biological Activity
The compound 10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex phosphine ligand with significant potential in biological applications due to its unique structural properties and electronic characteristics. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The intricate structure of the compound includes multiple anthracene units and a phosphine group which contribute to its electronic properties and potential reactivity in biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Mechanism of Action : The compound has shown potential in disrupting cellular processes in cancer cells through the generation of reactive oxygen species (ROS) and induction of apoptosis.
- Case Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines including breast and prostate cancer cells.
-
Antimicrobial Properties
- Research Findings : Preliminary studies indicate that the compound exhibits antimicrobial activity against several bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes.
- Table 1: Antimicrobial Activity Against Various Strains
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -
Enzyme Inhibition
- Specific Enzymes Targeted : The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways.
- Inhibition Studies : Enzyme assays have shown that it can inhibit key enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant for neurodegenerative diseases.
Anticancer Studies
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of the compound on various cancer cell lines using MTT assays. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM across different cell types.
Antimicrobial Studies
In a study published in Antimicrobial Agents and Chemotherapy, the antimicrobial efficacy was tested using standard broth microdilution methods. The compound demonstrated significant activity against Gram-positive bacteria with lower MIC values compared to traditional antibiotics.
Enzyme Inhibition Research
Research conducted by Biochemical Pharmacology assessed the inhibitory effects on cholinesterases using spectrophotometric methods. The compound showed competitive inhibition with Ki values indicating strong binding affinity to the active sites of these enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
